molecular formula C9H8FNO2 B8686906 4-(4-Fluorophenyl)oxazolidin-2-one

4-(4-Fluorophenyl)oxazolidin-2-one

Cat. No.: B8686906
M. Wt: 181.16 g/mol
InChI Key: ZDRCZUKZERPBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)oxazolidin-2-one (CAS 69776-89-2) is a chemical compound featuring a fluorinated aromatic ring attached to an oxazolidinone core. This structure places it within a class of heterocyclic compounds of significant interest in medicinal chemistry and antibacterial research . Oxazolidinones are a established class of synthetic antibacterial agents known for their unique mechanism of action, which involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit . This mechanism is distinct from other antibiotic classes, making oxazolidinones a valuable scaffold for investigating solutions against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The oxazolidinone ring also serves as a key chiral auxiliary in asymmetric synthesis, such as in the Evans aldol reaction, where it is used to control stereochemistry in the formation of complex molecules . Researchers can leverage this compound as a versatile building block for developing novel bioactive compounds or as a synthetic intermediate in organic chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

4-(4-fluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8FNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12)

InChI Key

ZDRCZUKZERPBIY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC=C(C=C2)F

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxazolidinones, including 4-(4-Fluorophenyl)oxazolidin-2-one, exhibit significant anticancer properties. A study highlighted the design and synthesis of a novel series of substituted oxazol-2-one-3-carboxamides, which included this compound as a lead compound. These compounds were evaluated for their ability to inhibit acid ceramidase (AC), an enzyme implicated in cancer progression. The most promising derivative demonstrated potent inhibitory activity (IC50 = 33 nM) against human AC in neuroblastoma cells, suggesting its potential as a therapeutic agent for sphingolipid-mediated disorders .

Inhibition of Mutant Isocitrate Dehydrogenase

Another significant application of this compound is in the inhibition of mutant isocitrate dehydrogenase (IDH), which is associated with several cancers, including glioblastoma and acute myeloid leukemia. Compounds designed around the oxazolidinone scaffold have shown efficacy in targeting these mutant enzymes, thereby offering a novel approach for cancer treatment .

Synthesis and Structural Insights

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. The compound can be synthesized from enantiomerically pure 2-amino-1-phenylethanols through carbonyldiimidazole-mediated cyclization .

Table 1: Synthesis Overview

StepReaction TypeConditionsYield
1Carbonyldiimidazole-mediated cyclizationSpecific solvents and temperaturesHigh
2Purification via crystallization or chromatographyStandard methodsVariable

Biological Evaluation

The biological evaluation of this compound derivatives has been extensive, focusing on their pharmacokinetic properties and metabolic stability. For instance, some derivatives showed promising oral bioavailability and brain penetration in animal models, indicating their potential for treating neurological conditions related to sphingolipid metabolism .

Case Study: Neuroblastoma Treatment

A specific case study involved the administration of a derivative containing the 4-fluorophenyl group in neuroblastoma models. The compound exhibited not only significant anti-tumor activity but also favorable pharmacokinetics, highlighting its utility in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Oxazolidinone Ring

Fluorophenyl vs. Morpholinophenyl Substitution
  • Compound: (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Similarity: 0.73 to the target compound) The morpholinophenyl group introduces a bulkier, electron-rich substituent compared to the fluorophenyl group. This substitution enhances solubility but may reduce membrane permeability due to increased polarity .
  • Biological Relevance: Fluorophenyl derivatives generally exhibit higher metabolic stability, whereas morpholinophenyl analogs are explored for kinase inhibition due to their hydrogen-bonding capacity .
Fluorophenyl vs. Nitrobenzyl/Aminobenzyl Substitution
  • Synthesis: (S)-4-(4-Nitrobenzyl)oxazolidin-2-one is synthesized via cyclization with diethyl carbonate, followed by catalytic reduction to yield (S)-4-(4-aminobenzyl)oxazolidin-2-one. The nitro/amino groups enable further functionalization, unlike the inert fluorophenyl group .

Heterocyclic Hybrid Structures

Oxazolidinone-Thiazolidinone Hybrids
  • Compounds: 4-(4-Oxo-2-phenylthiazolidin-3-yl)aminobenzyl-oxazolidin-2-one derivatives (e.g., compounds 8–12 in ). Activity: These hybrids show potent Abl kinase inhibition, with the fluorophenyl analog (compound 10) exhibiting enhanced binding affinity compared to chlorophenyl or methoxyphenyl variants. The fluorine’s electron-withdrawing effect likely optimizes π-π stacking in the kinase active site .
Oxazole-Oxazolidinone Derivatives
  • Compound : 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine
    • Structural Data : Mean C–C bond length = 0.002 Å; R factor = 0.043. The pyridyl group introduces basicity, contrasting with the neutral fluorophenyl group. This compound’s planar structure may favor intercalation in biological targets .

Fluorinated Chiral Auxiliaries

  • Compounds: Fluorinated oxazolidinones (e.g., 4(R)-phenyl-5,5-bis(perfluorooctyl)-2-oxazolidinone). Applications: Perfluoroalkyl groups enhance solubility in fluorous solvents, enabling efficient asymmetric aldol reactions. The fluorophenyl group in the target compound lacks such extreme hydrophobicity but offers moderate electron-withdrawal for stereoselective catalysis .

Key Data Tables

Table 2: Crystal Structure Comparison

Compound Mean C–C Bond Length (Å) R Factor Key Feature Reference
5-Acetyl-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one 1.54 0.039 Bulky morpholino substituent
5-(4-Fluorophenyl)-4-pyridyl-oxazol-2-amine 0.002 0.043 Planar heterocyclic system

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-fluorophenyl)oxazolidin-2-one, and how can structural purity be confirmed?

Answer: The synthesis of this compound typically involves cyclization reactions or catalytic hydrogenation. For example, B(C6F5)3-catalyzed metal-free hydrogenation of 2-oxazinones has been reported for analogous oxazolidinones, yielding high-purity products under mild conditions . Key steps include:

  • Substrate activation : Use of fluorinated catalysts to enhance reaction efficiency.
  • Cyclization : Optimization of temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane).
  • Purification : Column chromatography or recrystallization.

Structural confirmation relies on:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for the oxazolidinone ring (e.g., carbonyl at ~175 ppm in <sup>13</sup>C NMR) and fluorophenyl protons (doublets in aromatic regions) .
  • X-ray crystallography : Resolve stereochemistry and confirm bond lengths/angles (e.g., C=O bond ~1.21 Å) .

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated oxazolidinones?

Answer: Discrepancies in NMR or mass spectra often arise from:

  • Solvent effects : Deuterated solvents (e.g., CDCl3) may shift peaks; use internal standards (e.g., TMS) .
  • Diastereomeric impurities : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while NOE experiments in NMR clarify spatial arrangements .
  • Fluorine coupling : <sup>19</sup>F NMR identifies para-fluorine splitting patterns (e.g., coupling constants ~8–10 Hz for aryl-F) .

Case study : In B(C6F5)3-catalyzed syntheses, conflicting <sup>1</sup>H NMR signals for diastereomers were resolved by comparing integration ratios with chiral auxiliaries .

Advanced Research Questions

Q. What strategies enhance stereoselectivity in asymmetric syntheses of this compound derivatives?

Answer:

  • Chiral auxiliaries : Fluorous oxazolidinones (e.g., (4S,5R)-4-iso-propyl-5-perfluorooctyl derivatives) enable high enantiomeric excess (ee >95%) via titanium-mediated aldol reactions .
  • Catalytic asymmetric induction : Palladium catalysts with chiral ligands (e.g., BINAP) promote carboxy-alkynylation of propargylic amines, achieving >90% ee .
  • Dynamic kinetic resolution : Use of enzymes (e.g., lipases) to resolve racemic mixtures in hydrolysis steps .

Table 1 : Stereoselectivity in representative syntheses

MethodCatalyst/Ligandee (%)Reference
Titanium-mediated aldolFluorous oxazolidinone97
Pd-catalyzed carboxy-alkynylation(R)-BINAP92

Q. How do computational and crystallographic studies inform the reactivity of this compound in medicinal chemistry?

Answer:

  • Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites. For example, the oxazolidinone carbonyl is highly electrophilic (Mulliken charge: −0.45), making it reactive toward nucleophiles like amines .
  • X-ray crystallography : Reveals intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) that influence solubility and stability .
  • SAR studies : Fluorine’s electron-withdrawing effect enhances metabolic stability in benzodiazepine analogs, a property extrapolated to oxazolidinone derivatives .

Example : In 5-(4-fluorophenyl)-4-pyridyl-oxazol-2-amine, fluorine’s para position optimizes π-stacking with biological targets (e.g., kinase inhibitors) .

Q. What catalytic systems are effective for late-stage functionalization of this compound?

Answer:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with Pd(PPh3)4 introduces aryl/heteroaryl groups at the oxazolidinone nitrogen .
  • Photoredox catalysis : Ru(bpy)3Cl2 enables C–H fluorination adjacent to the oxazolidinone ring under blue light .
  • Organocatalysis : Proline derivatives catalyze Michael additions to the carbonyl group, forming sp<sup>3</sup>-hybridized centers .

Q. Key considerations :

  • Solvent choice (e.g., DMF for polar intermediates).
  • Protecting groups (e.g., Boc for amine functionalities) .

Q. How can researchers address low yields in large-scale syntheses of fluorinated oxazolidinones?

Answer:

  • Fluorous-phase extraction : Leverage perfluorinated tags to isolate intermediates, improving yield by >20% .
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., epimerization) and enhance reproducibility .
  • DoE (Design of Experiments) : Optimize parameters like temperature, catalyst loading, and stoichiometry via response surface methodology.

Case study : Scaling B(C6F5)3-catalyzed hydrogenation from 1 mmol to 100 mmol maintained 85% yield by adjusting H2 pressure (3–5 bar) and residence time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.